Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C17H13Cl2N3O5S2 and its molecular weight is 474.33. The purity is usually 95%.
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Scientific Research Applications
Aldose Reductase Inhibition
- Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives, including structures similar to the compound , for their potential as aldose reductase inhibitors, a key target for diabetic complications treatment (Ali et al., 2012).
Antihypertensive Applications
- Abdel-Wahab et al. (2008) explored derivatives of Methyl 2-(thiazol-2-ylcarbamoyl)acetate for their antihypertensive α-blocking activities, indicating potential cardiovascular applications (Abdel-Wahab et al., 2008).
Photochemical and Thermochemical Modeling
- Mary et al. (2020) conducted studies on molecules similar to the compound , analyzing their photochemical and thermochemical properties for potential use in dye-sensitized solar cells (Mary et al., 2020).
Antitumor Activity
- Chua et al. (1999) synthesized N-acyl derivatives of arylamines similar to the compound , investigating their antitumor activities, particularly in breast and ovarian cancer lines (Chua et al., 1999).
Antimicrobial Activities
- Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid compounds, showing antimicrobial activity against various bacterial strains, suggesting the compound could have similar applications (Mishra et al., 2019).
Catalysis in Organic Synthesis
- Zolfigol et al. (2013) described the use of compounds with structural similarities in the catalysis of benzylation of aromatic compounds, indicating potential utility in organic synthesis (Zolfigol et al., 2013).
Properties
IUPAC Name |
methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O5S2/c1-27-15(23)8-22-13-5-3-10(29(20,25)26)7-14(13)28-17(22)21-16(24)11-4-2-9(18)6-12(11)19/h2-7H,8H2,1H3,(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWQVGRSQCBBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.